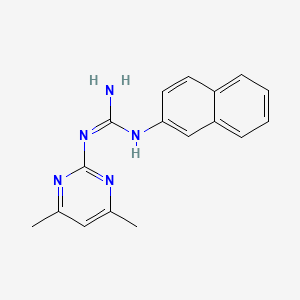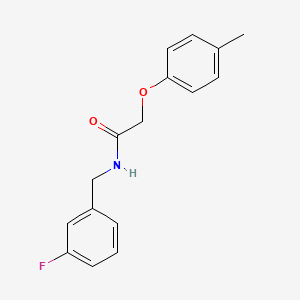
N'-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(NAPHTHALEN-2-YL)GUANIDINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(NAPHTHALEN-2-YL)GUANIDINE is a synthetic organic compound that belongs to the class of guanidines. This compound features a pyrimidine ring substituted with methyl groups at positions 4 and 6, and a naphthalene ring attached to the guanidine moiety. Such compounds are often studied for their potential biological activities and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(NAPHTHALEN-2-YL)GUANIDINE typically involves the following steps:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, the pyrimidine ring is synthesized and methyl groups are introduced at the 4 and 6 positions through alkylation reactions.
Attachment of the Guanidine Group: The guanidine moiety is introduced through a reaction with a suitable amine or amide.
Coupling with Naphthalene: The final step involves coupling the pyrimidine-guanidine intermediate with a naphthalene derivative under appropriate conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反应分析
Types of Reactions
N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(NAPHTHALEN-2-YL)GUANIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the molecule.
科学研究应用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: For studying its biological activity and potential as a therapeutic agent.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(NAPHTHALEN-2-YL)GUANIDINE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that mediate its biological effects. The pathways involved can vary depending on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(PHENYL)GUANIDINE
- N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(BENZYL)GUANIDINE
Uniqueness
N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(NAPHTHALEN-2-YL)GUANIDINE is unique due to the presence of the naphthalene ring, which can impart distinct chemical and biological properties compared to other similar compounds
属性
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-1-naphthalen-2-ylguanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5/c1-11-9-12(2)20-17(19-11)22-16(18)21-15-8-7-13-5-3-4-6-14(13)10-15/h3-10H,1-2H3,(H3,18,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKJLXJNOLVAQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC3=CC=CC=C3C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(/N)\NC2=CC3=CC=CC=C3C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{5-[(3-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5464125.png)
![5-[(isopropylamino)sulfonyl]-3'-methoxybiphenyl-3-carboxylic acid](/img/structure/B5464132.png)
![{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5464140.png)

![3-[[(2R,3R,6R)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methyl]phenol](/img/structure/B5464152.png)
![2-[(1E)-2-(2-METHYL-1H-INDOL-3-YL)ETHENYL]-3-(2-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B5464153.png)
![4-{4-[(2,4-difluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5464160.png)

![3-(4-bromophenyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5464175.png)
![(4-benzhydrylpiperazin-1-yl)-[1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-4-yl]methanone;oxalic acid](/img/structure/B5464181.png)
![N-ethyl-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5464194.png)

![ethyl 2-[(5E)-5-[[2-[(3-nitrophenyl)methoxy]phenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5464212.png)
![2-(2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)-N-(2-pyridinylmethyl)acetamide](/img/structure/B5464228.png)
